molecular formula C13H15NO4 B14391857 3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one CAS No. 89680-11-5

3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B14391857
CAS No.: 89680-11-5
M. Wt: 249.26 g/mol
InChI Key: FUEQXKNARFPHTD-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a benzofuran core substituted with dimethylamino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one typically involves the reaction of appropriate benzofuran derivatives with dimethylamine and methoxy-substituted reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process is optimized for efficiency and yield, ensuring that the reaction conditions are carefully controlled to produce high-purity products. The use of sulfurizing reagents, such as Sulfurizing Reagent II, is common in industrial settings to achieve the desired chemical modifications .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dimethylamino group.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include Lawesson’s reagent for thionation, dimethylamine for introducing dimethylamino groups, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further modified for specific applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylamino)methylidene]-5-phenylfuran-2(3H)-one
  • Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate

Uniqueness

3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and methoxy groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

89680-11-5

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-5,6-dimethoxy-2-benzofuran-1-one

InChI

InChI=1S/C13H15NO4/c1-14(2)7-12-8-5-10(16-3)11(17-4)6-9(8)13(15)18-12/h5-7H,1-4H3

InChI Key

FUEQXKNARFPHTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1C2=CC(=C(C=C2C(=O)O1)OC)OC

Origin of Product

United States

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